molecular formula C18H25NO2S B2919764 N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2189434-02-2

N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2919764
CAS No.: 2189434-02-2
M. Wt: 319.46
InChI Key: IUKDMISNBXUDBD-UHFFFAOYSA-N
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Description

N-{7-oxaspiro[35]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound with a unique spirocyclic structure This compound features a spiro[35]nonane ring system fused with a thiophene ring and a cyclopentane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-oxaspiro[35]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines .

Scientific Research Applications

N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids, while the carboxamide group can form hydrogen bonds with polar residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to its combination of a spirocyclic nonane ring, a thiophene ring, and a cyclopentane carboxamide group.

Properties

IUPAC Name

N-(7-oxaspiro[3.5]nonan-3-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c20-16(18(6-1-2-7-18)15-4-3-13-22-15)19-14-5-8-17(14)9-11-21-12-10-17/h3-4,13-14H,1-2,5-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKDMISNBXUDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCC34CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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